3-Methoxy-6-(trifluoromethyl)pyridin-2-amine
CAS No.: 1228898-19-8
Cat. No.: VC2750583
Molecular Formula: C7H7F3N2O
Molecular Weight: 192.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1228898-19-8 |
|---|---|
| Molecular Formula | C7H7F3N2O |
| Molecular Weight | 192.14 g/mol |
| IUPAC Name | 3-methoxy-6-(trifluoromethyl)pyridin-2-amine |
| Standard InChI | InChI=1S/C7H7F3N2O/c1-13-4-2-3-5(7(8,9)10)12-6(4)11/h2-3H,1H3,(H2,11,12) |
| Standard InChI Key | QJNNGFVHYBGJCI-UHFFFAOYSA-N |
| SMILES | COC1=C(N=C(C=C1)C(F)(F)F)N |
| Canonical SMILES | COC1=C(N=C(C=C1)C(F)(F)F)N |
Introduction
Chemical Identity and Structural Characteristics
3-Methoxy-6-(trifluoromethyl)pyridin-2-amine features a pyridine ring with three key functional groups: a methoxy group at the 3-position, a trifluoromethyl group at the 6-position, and an amine group at the 2-position. Its molecular formula is C₇H₇F₃N₂O, corresponding to a molecular weight of 192.138 g/mol . This compound is identifiable by its unique CAS registry number 1228898-19-8 and MDL number MFCD16606206 .
Structural Features
The compound's structure includes a heterocyclic pyridine core with the following substitution pattern:
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2-position: Primary amine (-NH₂) group
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3-position: Methoxy (-OCH₃) group
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6-position: Trifluoromethyl (-CF₃) group
This particular arrangement of functional groups creates a compound with interesting electronic properties due to the electron-withdrawing nature of the trifluoromethyl group and the electron-donating properties of the methoxy and amine groups.
Physical Properties
Table 1: Physical Properties of 3-Methoxy-6-(trifluoromethyl)pyridin-2-amine
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₇F₃N₂O | |
| Molecular Weight | 192.138 g/mol | |
| Physical State | Solid | |
| Storage Temperature | Ambient | |
| Purity (Commercial) | 97% |
The compound's physical properties include a molecular weight of 192.138 g/mol, which is consistent with its molecular formula. The recommended storage temperature is ambient, suggesting reasonable stability under normal laboratory conditions .
Comparative Analysis with Structural Isomers
It is important to distinguish 3-Methoxy-6-(trifluoromethyl)pyridin-2-amine from its structural isomers, which have similar molecular formulas but different substitution patterns.
Comparison with 6-methoxy-2-(trifluoromethyl)pyridin-3-amine
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The methoxy group is at position 6 instead of position 3
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The trifluoromethyl group is at position 2 instead of position 6
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The amine group is at position 3 instead of position 2
This isomer has a reported LogP value of 2.27240 and a PSA (Polar Surface Area) of 48.14000 , which may indicate different solubility and membrane permeability characteristics compared to our target compound.
Comparison with 3-Methyl-6-(trifluoromethyl)pyridin-2-amine
3-Methyl-6-(trifluoromethyl)pyridin-2-amine (CAS: 1211582-57-8) has a similar structure but contains a methyl group at position 3 instead of a methoxy group . This results in:
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A different molecular formula (C₇H₇F₃N₂)
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A lower molecular weight (176.14 g/mol)
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Different physicochemical properties, such as:
Synthesis Methods
While the search results don't provide specific synthesis methods for 3-Methoxy-6-(trifluoromethyl)pyridin-2-amine, related compounds provide some insight into potential synthetic approaches.
General Synthetic Approaches for Substituted Pyridines
Substituted pyridines like 3-Methoxy-6-(trifluoromethyl)pyridin-2-amine can typically be synthesized through various methods:
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Functional group modification of pre-existing pyridine scaffolds
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Ring-forming reactions that build the pyridine core with the desired substitution pattern
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Cross-coupling reactions to introduce specific functional groups
For example, related compounds have been synthesized using procedures that involve reactions of pyridine-2-amines with aldehydes in the presence of catalysts . In one documented approach for similar compounds, "a mixture of substituted pyridin-2-amine (1 eq) and substituted pyridine-2-carbaldehyde (1 eq) in MeOH, TosOH (0.2 eq) and 2-isocyano-2,4,4-trimethyl-pentane (1 eq) were added. The mixture was stirred at 70 °C for 12 h."
Applications and Research Findings
Pharmaceutical Applications
Based on its structural features, 3-Methoxy-6-(trifluoromethyl)pyridin-2-amine may have potential applications in medicinal chemistry. Compounds with similar structural motifs have been reported in pharmaceutical research:
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Related trifluoromethyl-substituted heterocycles have been investigated for their potential as active pharmaceutical ingredients
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The presence of the trifluoromethyl group often enhances metabolic stability and lipophilicity, important considerations in drug design
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The 2-aminopyridine motif is found in various biologically active compounds
Analytical Characterization
While specific analytical data for 3-Methoxy-6-(trifluoromethyl)pyridin-2-amine is limited in the search results, typical characterization methods for similar compounds include:
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide information about the hydrogen and carbon environments in the molecule
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Mass Spectrometry: Would confirm the molecular weight (expected around 192.138 Da)
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Infrared Spectroscopy: Would show characteristic bands for N-H stretching (primary amine), C-O stretching (methoxy group), and C-F stretching (trifluoromethyl group)
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) would be used to assess purity and retention characteristics.
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